苯磺酰氯

描述

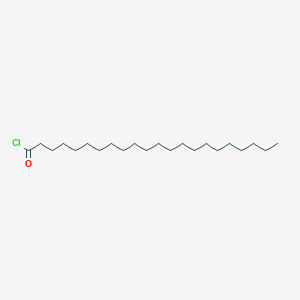

Benzenesulfinyl chloride is a chemical compound that is used in various organic synthesis processes. It is a reagent that can activate thioglycosides in the presence of other compounds, such as trifluoromethanesulfonic anhydride, to form glycosyl triflates, which are then converted to glycosides . It is also involved in the hydrolysis of benzyl chlorides and benzenesulfonyl chlorides, where the substituent on the phenyl group and the number of water molecules can significantly influence the reaction pathway .

Synthesis Analysis

The synthesis of benzenesulfinyl chloride-related compounds can involve various methods, including the use of shelf-stable reagents like 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for the conversion of thioglycosides to glycosyl triflates . Additionally, high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents have been developed for the methylation/alkylation of carboxylic acids .

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chloride derivatives has been studied using techniques such as gas electron diffraction and quantum chemical calculations. These studies have revealed the presence of stable conformers and provided insights into the conformational properties of these molecules . X-ray diffraction has been used to determine the molecular structure of 4-methyl benzenesulfonyl chloride, revealing the dihedral angle between the benzene ring and the Cl-S-C plane .

Chemical Reactions Analysis

Benzenesulfinyl chloride and its derivatives participate in various chemical reactions. For instance, they can be used in Pd-catalyzed direct arylation of heteroaromatics, allowing access to (poly)halo-substituted bi(hetero)aryls without cleavage of the C-Br or C-I bonds . Radical cyclization with alkynes can also be performed to rapidly access π-conjugated benzothiophenes . Furthermore, the reaction of benzenesulfenyl chloride with organophosphorus compounds has been studied, leading to the formation of phosphonochloridothiolothionate intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfinyl chloride derivatives are influenced by their molecular structure. For example, the presence of steric hindrance in dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride affects the kinetics of substitution reactions in aqueous solutions . The molecular structure also determines the phase morphology in adducts of benzenesulfenyl chloride with polybutadiene, where blocky sequence formation is observed .

科学研究应用

固相合成应用

苯磺酰氯用于固相合成。Fülöpová 和 Soural (2015) 讨论了由固定的一级胺和硝基苯磺酰氯制备的聚合物负载苯磺酰胺如何作为各种化学转化中的关键中间体。这包括不寻常的重排,以产生不同的特权支架 (Fülöpová 和 Soural,2015)。

有机化学和合成

在有机化学中,苯磺酰氯显示出显着的效用。Moiseenkov 等人(1987)描述了它在路易斯酸催化的烯反应中与线性异戊二烯的用途,产生烯丙基亚砜 (Moiseenkov 等人,1987)。类似地,Takei 等人(1965)发现 N-取代苯磺酰胺与亚硫酰氯反应生成苯磺酰氯,从而产生各种 N-取代磺酰胺 (Takei、Watanabe 和 Mukaiyama,1965)。

在寡糖合成中的应用

苯磺酰氯在寡糖合成中起作用。Wang 等人(2006)展示了它作为糖基化反应中硫代糖苷激活剂的促进剂的应用,这对于一步寡糖组装至关重要 (Wang、Wang、Huang、Zhang 和 Ye,2006)。

催化和化学反应

在催化中,苯磺酰氯用于区域选择性地获得 β-芳基化噻吩。袁和杜塞特(2014)解释了它如何与噻吩衍生物偶联,使用钯催化剂,允许这种选择性过程 (袁和杜塞特,2014)。Crich 和 Smith (2001) 还强调了它与三氟甲磺酸酐结合用于活化硫代糖苷 (Crich 和 Smith,2001)。

药物应用

在药物制造中,作为结晶性非吸湿性粉末的碳青烯类抗生素的苯磺酸盐,为长期储存提供了优势。Antonucci 等人(2002)讨论了其有限的水溶性如何导致开发纳滤工艺,将这种盐转化为更可溶的氯化物盐以用于制药 (Antonucci、Yen、Kelly、Crocker、Dienemann、Miller 和 Almarrsson,2002)。

化学稳定性和环境影响

最后,包括苯磺酰氯在内的氯化苯的环境影响和稳定性是重要的考虑因素。Field 和 Sierra-Alvarez (2008) 探讨了这些化合物(包括苯磺酰氯)如何受到各种环境条件下的需氧和厌氧代谢 (Field 和 Sierra-Alvarez,2008)。

安全和危害

属性

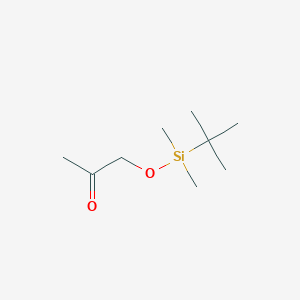

IUPAC Name |

benzenesulfinyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-9(8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKENIBCTMGZSNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

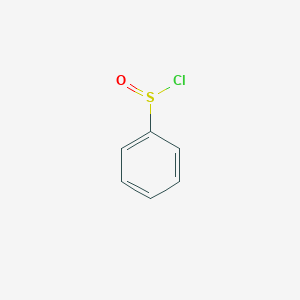

C1=CC=C(C=C1)S(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400564 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenesulfinyl chloride | |

CAS RN |

4972-29-6 | |

| Record name | benzenesulfinyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)